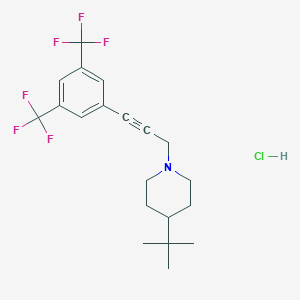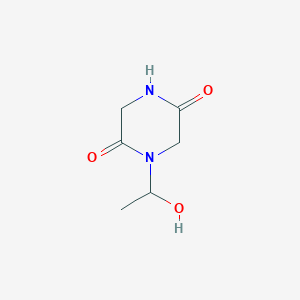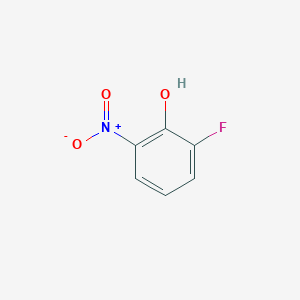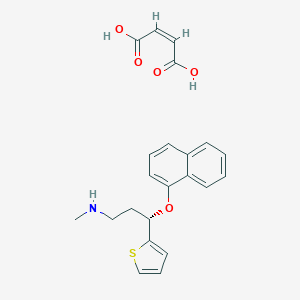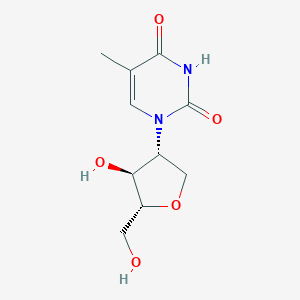
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol (ATA) is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a derivative of thymidine, a nucleoside that is essential for DNA replication and repair. ATA has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further investigation.
Mechanism Of Action
The exact mechanism of action of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not fully understood. However, it has been proposed that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol may interfere with the DNA synthesis and repair pathways in cancer cells, leading to cell death. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been shown to activate the caspase cascade, a series of proteases that play a key role in apoptosis.
Biochemical And Physiological Effects
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Advantages And Limitations For Lab Experiments
One advantage of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation is that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not very stable and can degrade over time, which may affect its activity.
Future Directions
There are several potential future directions for research on 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. One area of interest is the development of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol in order to maximize its anti-tumor effects. Another area of interest is the investigation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol's potential as an anti-viral agent. Studies are needed to determine the mechanisms by which 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol inhibits viral replication and to identify the viruses that are most susceptible to 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. Additionally, further studies are needed to investigate the potential of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol as an anti-inflammatory agent.
Synthesis Methods
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol can be synthesized through a multi-step process starting from thymidine. The first step involves the removal of the 5'-hydroxyl group of thymidine, followed by the protection of the 3'-hydroxyl group. The resulting compound is then subjected to an anhydro-elimination reaction, resulting in the formation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol.
Scientific Research Applications
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been studied extensively for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
properties
CAS RN |
140623-93-4 |
|---|---|
Product Name |
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol |
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1 |
InChI Key |
PVDLLCLDSAFEFJ-PRJMDXOYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
synonyms |
1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



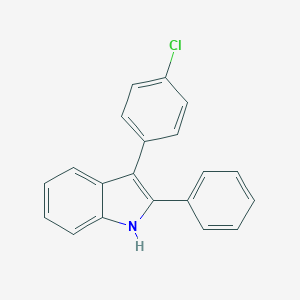
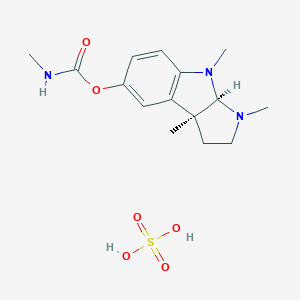
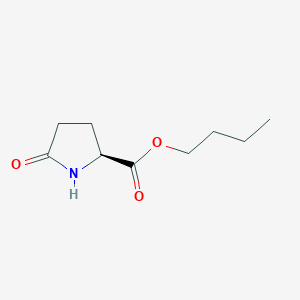
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
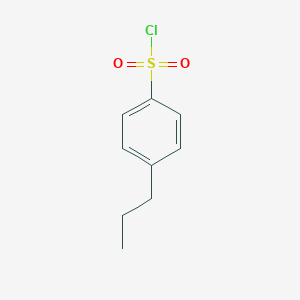
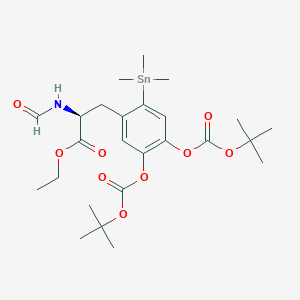
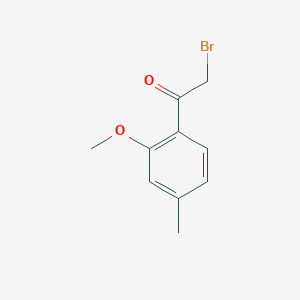
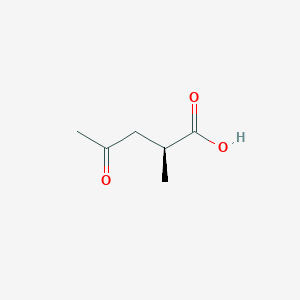

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
